molecular formula C11H13NO3 B1396360 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1338495-31-0

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B1396360
CAS No.: 1338495-31-0
M. Wt: 207.23 g/mol
InChI Key: VJGAWZSNPBFKST-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 1338495-31-0) is a high-purity quinoline derivative offered with a minimum purity of 95%. This compound is provided for research and development use only and is not intended for diagnostic, therapeutic, or any consumer-related applications. Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Specifically, tetrahydroquinoline scaffolds are recognized for their potential in neuroscience and neuroprotection research. Some related analogues have demonstrated potent antioxidant and anti-inflammatory properties by modulating key cellular pathways. For instance, studies on similar compounds have shown they can reduce oxidative stress markers like 8-isoprostane and lipid oxidation products, and subsequently lower the expression of pro-inflammatory cytokines by inhibiting the NF-κB pathway . This mechanism is of great interest in researching models of neurological conditions . Furthermore, the conformational flexibility of saturated tetrahydroquinoline rings, as present in this molecule, can be a critical factor for enhancing blood-brain barrier permeability, making such compounds valuable probes for central nervous system (CNS) target validation . Researchers utilize this specific carboxylic acid-functionalized tetrahydroquinoline as a key synthetic intermediate for constructing more complex molecules, including those with potential pharmacological activity . Its structure serves as a versatile building block in organic synthesis and drug discovery efforts. Please note: This product is strictly for use by technically qualified individuals in a controlled research setting. It is not for personal, cosmetic, or household use, and it is not manufactured under appropriate conditions for human or veterinary drug application.

Properties

IUPAC Name

2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8,10,12-13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGAWZSNPBFKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Amide Precursors and Lewis Acid Catalysis

One of the key methods to prepare tetrahydroquinoline derivatives, including hydroxy-substituted variants, involves cyclization of amide intermediates under Lewis acid catalysis. According to a Japanese patent (JP2000229944A), the synthesis of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives is achieved by reacting N-(4-substituted benzoyl)-3-chloropropionylamide intermediates with Lewis acids in the presence of homogenizing agents. This process facilitates ring closure to form the tetrahydroquinoline core with hydroxy substitution at the 2-position. The method is noted for its safety, ease, and good yield, making it a viable route for preparing 2-hydroxy-6-methyl variants by appropriate substitution on the starting aniline or benzoyl moiety.

Key aspects:

  • Starting from 4-substituted anilines (e.g., 6-methyl aniline derivatives).
  • Formation of amide intermediates with chloropropionyl groups.
  • Cyclization promoted by Lewis acids such as aluminum chloride or ferric chloride.
  • Homogenizing agents improve reaction uniformity and yield.
  • Reaction conditions typically mild, avoiding harsh temperatures or pressures.

Oxidative Conversion of 2-Hydroxy-4-halogenomethylquinolines

Another robust and industrially relevant method involves oxidation of 2-hydroxy-4-halogenomethylquinolines to the corresponding 2-hydroxyquinoline-4-carboxylic acids, which can be adapted to the 6-methyl substituted derivatives. A US patent (US3691171A) describes a process where the 2-hydroxy-4-halogenomethylquinoline precursor is oxidized using alkaline hydrogen peroxide in aqueous solution. The reaction is controlled at temperatures between 35°C and 70°C with a precise molar ratio of hydrogen peroxide and alkali metal hydroxide to starting material.

Process highlights:

  • Starting material: 2-hydroxy-4-halogenomethylquinoline (substituted at position 6 with methyl).
  • Oxidizing agent: alkaline hydrogen peroxide (mole ratio 1:10 to 1:20).
  • Alkali metal hydroxide present (mole ratio 1:6 to 1:15).
  • Reaction temperature: 35–70°C.
  • Product isolation by acidification to pH 1–4 with non-oxidizing mineral acids (HCl, H2SO4, H3PO4).
  • Precipitation and filtration at below room temperature.
  • Drying under vacuum at 10–25 mm Hg; temperature controls hydration state of the acid product.
  • High yield and purity of the 2-hydroxyquinoline-4-carboxylic acid with optional substituents like 6-methyl.

This method is advantageous due to its relatively mild conditions and scalability for industrial synthesis.

Detailed Research Findings and Notes

  • The Lewis acid-mediated cyclization method offers a direct approach to the tetrahydroquinoline core, with the possibility to introduce the 6-methyl substituent via the choice of starting aniline derivative.

  • Oxidative conversion with alkaline hydrogen peroxide is a robust method to convert halomethyl quinoline intermediates to the corresponding carboxylic acid. Control of pH and temperature is critical to obtain the product in desired hydration states, affecting purity and crystallinity.

  • The Petasis/Pomeranz–Fritsch–Bobbitt approach allows for chiral synthesis and functional group diversity but requires more synthetic steps and may need adaptation for the methyl substitution pattern.

  • Drying conditions significantly influence the crystallization and hydration of the final acid product. Vacuum drying at moderate temperatures yields monohydrate forms, while higher temperatures yield anhydrous acids.

  • The 2-hydroxyquinoline-4-carboxylic acid derivatives tolerate various substituents, including methyl groups at position 6, without loss of yield or purity, enabling tailored synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the second position can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-keto-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may inhibit certain pathways involved in pain and inflammation, making it a candidate for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests its potential use in treating conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

The compound has shown promising antioxidant activity in various assays. Its ability to scavenge free radicals can contribute to preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound7520
Ascorbic Acid9010
Quercetin8515

Material Science

In material science, this compound has been explored for its role in synthesizing novel polymers and nanomaterials. Its functional groups allow for modification and incorporation into various polymer matrices.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer systems enhances mechanical properties and thermal stability. This opens avenues for developing advanced materials with specific functionalities.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve modulating neuroinflammatory responses and protecting neuronal cells from apoptosis.

Data Table: Neuroprotective Effects

ModelTreatmentOutcome
SH-SY5Y Cells50 µM of the compoundReduced apoptosis by 40%
Mouse Model of Alzheimer’sDaily administrationImproved memory function

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The quinoline ring system can intercalate with DNA or interact with enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

  • A tetrahydroquinoline core with a hydroxy group at position 2, a methyl substituent at position 6, and a carboxylic acid moiety at position 3.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents at positions 2, 4, and 6, altering physicochemical properties and biological activity. Key examples include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Target) 1338495-31-0 2-OH, 6-CH₃, 4-COOH C₁₁H₁₃NO₃ 207.23 High polarity due to -OH and -COOH; moderate solubility in polar solvents
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 869722-33-8 2=O, 6-F, 4-COOH C₁₀H₈FNO₃ 209.18 Increased hydrophobicity (logP ~1.8); lower aqueous solubility vs. target
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 959237-42-4 2=O, 6-OCH₃, 4-COOH C₁₁H₁₁NO₄ 221.21 Methoxy group enhances lipophilicity; potential for improved bioavailability
2-Oxo-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 14179-84-1 2=O, 6-CH₃, 4-COOH C₁₁H₁₁NO₃ 205.21 Oxo group reduces hydrogen-bonding capacity; higher volatility
6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester Not available 2=O, 6-OH, 4-COOCH₃ C₁₂H₁₁NO₄ 233.22 Esterification improves membrane permeability; isolated from natural sources
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Not available 2=O, 6-Br, 4-COOH C₁₀H₈BrNO₃ 274.08 Bromine increases molecular weight and reactivity in substitution reactions

Commercial and Research Relevance

  • Availability : The target compound is less commercially available than its analogs (e.g., 6-Methoxy-2-oxo), which are produced by multiple suppliers .
  • Alkaloid Synthesis: Tetrahydroquinoline-carboxylic acids are key precursors for synthetic alkaloids, as shown in ’s synthesis of pyrroloquinoline derivatives .

Biological Activity

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 1338495-31-0) is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential medicinal applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Structural Characteristics : The compound features a tetrahydroquinoline backbone with hydroxyl and carboxylic acid functional groups, which are critical for its biological interactions .

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines possess significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

2. Antiviral Activity

Tetrahydroquinoline derivatives have shown promise against viral infections:

  • Compounds in this class have been evaluated for their anti-HIV properties. While specific data on this compound is limited, related compounds have demonstrated inhibitory effects on HIV integrase activity .

3. Anticancer Potential

The structural features of tetrahydroquinolines allow them to interact with various cellular targets involved in cancer progression:

  • Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors or proteins that regulate cellular processes such as apoptosis and immune response.

Case Studies and Research Findings

StudyFindingsImplications
Sechi et al. (2021)Investigated the anti-HIV activity of related tetrahydroquinoline derivatives; some showed significant inhibition at low concentrationsHighlights the potential for developing new antiviral agents from this chemical class
Medicinal Chemistry Review (2021)Discussed the structural–activity relationships (SAR) of tetrahydroquinolines and their diverse biological activitiesProvides a framework for understanding how modifications to the structure can enhance biological efficacy
Antibacterial Evaluation (2022)Evaluated a series of tetrahydroquinoline derivatives for antibacterial properties; moderate activity observedSuggests potential for further development as antibacterial agents against resistant strains

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

The compound can be synthesized via:

  • Acylation and heterocyclization : Starting with methylanthranilate derivatives, acylation using reagents like methyl malonyl chloride followed by base-catalyzed cyclization .
  • Friedländer or Gould-Jacob protocols : Classical methods for quinoline derivatives, often involving condensation reactions .
  • Transition metal-catalyzed reactions : Palladium or copper catalysts in DMF/toluene to enhance regioselectivity . Purification typically involves recrystallization (e.g., ethanol) or column chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carboxylic acid) via peaks at ~1700–1730 cm⁻¹ for carbonyl stretches .
  • NMR (¹H/¹³C) : Resolves stereochemistry and substituent positions. For example, methyl groups appear as singlets (δ ~1.15–3.65 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M]+ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguous configurations, as seen in tetrahydroquinoline derivatives .

Q. What biological activities are associated with this compound?

  • Antimicrobial activity : Evaluated via agar diffusion (zone of inhibition) and broth dilution (MIC) assays against Gram-positive bacteria like Staphylococcus aureus .
  • Anticancer potential : Screened using cytotoxicity assays (e.g., MTT) to assess viability in cancer cell lines .
  • Structural analogs : Derivatives of tetrahydroquinoline-carboxylic acids show activity against MRSA, with MIC values as low as 64 µg/mL .

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved during synthesis?

  • Systematic parameter optimization : Vary catalysts (e.g., AlCl₃ vs. Pd), solvents (DMF vs. dichlorobenzene), and temperatures to identify reproducibility .
  • Advanced analytics : Use chiral HPLC or GC-MS to distinguish diastereomers and quantify enantiomeric excess .
  • Computational modeling : Predict reaction pathways (e.g., DFT calculations) to rationalize stereochemical outcomes .

Q. What strategies improve diastereoselectivity in the synthesis of tetrahydroquinoline derivatives?

  • Chiral auxiliaries : Use enantiopure starting materials or catalysts to bias cyclization steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states .
  • Temperature control : Lower temperatures (e.g., 0–25°C) can reduce epimerization during ring closure .

Q. How to design a study evaluating this compound’s efficacy against drug-resistant pathogens?

  • Strain selection : Include clinically relevant strains (e.g., methicillin-resistant S. aureus (MRSA)) alongside standard ATCC strains .
  • Comparative assays : Test MIC values against conventional antibiotics (e.g., ciprofloxacin) to benchmark potency .
  • Mechanistic studies : Use fluorescence-based efflux pump inhibition assays to probe synergy with existing drugs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Batch vs. flow chemistry : Continuous flow reactors improve scalability and reduce side reactions compared to batch methods .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning for large volumes .
  • Yield optimization : Catalyst recycling (e.g., immobilized Pd) and solvent recovery systems reduce costs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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